1-(5-Formylfuran-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Formylfuran-2-yl)azetidine-3-carboxamide is a compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is characterized by the presence of a furan ring, an azetidine ring, and a carboxamide group. This compound is primarily used for research purposes and has shown potential in various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide involves multiple steps, starting with the preparation of the furan ring and the azetidine ring. The furan ring can be synthesized through various methods, including the oxidation of furfural . The azetidine ring can be formed through ring-opening polymerization of aziridines .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
1-(5-Formylfuran-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Formylfuran-2-yl)azetidine-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in bacterial cells, leading to the inhibition of bacterial growth . The furan ring and azetidine ring are thought to play a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(5-Formylfuran-2-yl)azetidine-3-carboxamide can be compared with other furan and azetidine derivatives:
Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure but differ in their functional groups and biological activities.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring structure but have different substituents and properties.
The uniqueness of this compound lies in its combination of the furan and azetidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O3 |
---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
1-(5-formylfuran-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10N2O3/c10-9(13)6-3-11(4-6)8-2-1-7(5-12)14-8/h1-2,5-6H,3-4H2,(H2,10,13) |
InChI-Schlüssel |
BTCJXVVVZMWCLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=CC=C(O2)C=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.